1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol
Overview
Description
1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10-ol is an isoquinoline alkaloid.
Scientific Research Applications
Structural and Spectral Assignments
- Novel heterocycles derived from the alkaloid boldine, including compounds related to "1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol", have been studied for their structural and spectral properties. The use of one- and two-dimensional NMR techniques such as HMQC and HMBC experiments has been significant in confirming the structures and assigning the 1H and 13C NMR spectra of these compounds (Sobarzo-Sánchez et al., 2001).
Synthesis and Theoretical Study
- The synthesis process of related compounds, such as 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h] quinolin-7-one, has been explored. This includes cyclization reactions and characterizations like X-ray diffraction. Theoretical studies using DFT methods have contributed to understanding the local reactivity descriptors of these molecules (Sobarzo-Sánchez et al., 2006).
Derivative Synthesis
- Research has also been conducted on the synthesis of derivatives of this compound for applications in medicinal chemistry. For instance, 6-oxoisoaporphine and tetrahydroisoquinoline derivatives have been synthesized using starting materials like 2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one, demonstrating the compound's versatility in chemical synthesis (Sobarzo-Sánchez et al., 2010).
Crystallographic Studies
- Crystallographic studies have been significant in understanding the compound's structure. For example, the non-planar nature of molecules like 4,5,6a,7-tetrahydro-1,2-dimethoxy-6H-dibenzo[de,g]quinoline-6-carboxaldehyde has been elucidated, providing insights into its physical and chemical properties (Simonsen et al., 1996).
Antioxidant Properties
- Some derivatives, like the alkaloid boldine, have been noted for their antioxidant properties. Studies have used techniques like surface enhanced Raman scattering to explore these properties, further highlighting the compound's potential in pharmacological research (Herrera et al., 2014).
Aporphine Alkaloids
- The compound's relation to aporphine alkaloids has been explored, with studies isolating new alkaloids from plants like Litsea glutinosa. This research contributes to our understanding of natural product chemistry and potential therapeutic applications (Yang et al., 2005).
properties
IUPAC Name |
1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-11-5-6-19-14-7-10-3-4-12(20)9-13(10)17(16(11)14)18(15)22-2/h3-4,8-9,14,19-20H,5-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECBJOPWMRHEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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